

Technical Guide: Physicochemical Properties & Analytical Application of ¹³C-Labeled Aflatoxin G1

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Compound of Interest

Compound Name: Aflatoxin G1-¹³C17

CAS No.: 1217444-07-9

Cat. No.: B1514404

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Content Type: Technical Reference & Application Protocol Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Focus: Isotope Dilution Mass Spectrometry (IDMS) Standardization

Executive Summary

Aflatoxin G1 (AFG1) is a potent hepatocarcinogenic mycotoxin produced by *Aspergillus parasiticus*. In high-precision quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can severely compromise data integrity. ¹³C-labeled Aflatoxin G1 (U-[¹³C17]-AFG1) serves as the "gold standard" internal standard. By replacing all 17 carbon atoms with the stable ¹³C isotope, this analog retains the exact physicochemical behavior of the native toxin—ensuring identical extraction recovery and chromatographic retention—while providing a distinct mass spectral signature for absolute quantification.

Chemical Identity & Isotopic Enrichment[1]

The utility of ¹³C-AFG1 relies on its uniform labeling.^{[1][2]} Unlike deuterated standards, which can suffer from deuterium-hydrogen exchange or slight retention time shifts (the "isotope effect"), uniformly labeled ¹³C standards are chemically robust and co-elute perfectly with the analyte.

Comparative Chemical Data

Property	Native Aflatoxin G1	¹³ C-Labeled Aflatoxin G1
IUPAC Name	(7aR,10aS)-5-methoxy-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione	Uniformly labeled [¹³ C17]-Aflatoxin G1
Molecular Formula	C ₁₇ H ₁₂ O ₇	¹³ C ₁₇ H ₁₂ O ₇
Molar Mass (Approx)	328.27 g/mol	345.11 g/mol
Monoisotopic Mass	328.0583 Da	345.1153 Da
Mass Shift	—	+17.057 Da
Isotopic Purity	Natural Abundance (1.1% ¹³ C)	>99% ¹³ C atom %
CAS Number	1165-39-5	1217444-07-9 (Ref)

“

Technical Insight: The +17 Da mass shift is sufficient to prevent "crosstalk" between the native analyte and the internal standard in the mass spectrometer, even at high concentrations.

Physicochemical Properties^{[2][4][5][6][7][8][9]}

Understanding the solubility and stability of ¹³C-AFG1 is critical for preparing accurate stock solutions. Improper handling can lead to degradation, resulting in expensive standard loss and

erroneous quantification.

Solubility Profile

Aflatoxin G1 is a highly oxygenated, heterocyclic compound.[3]

- Soluble in: Methanol, Acetonitrile, Chloroform, Acetone.
- Slightly Soluble in: Water (Polarity allows for reversed-phase LC, but pure aqueous stability is poor).
- Insoluble in: Non-polar hydrocarbons (Hexane, Pentane).

Stability & Degradation Factors

- Photostability: Highly sensitive to UV and visible light. Solutions must be stored in amber silanized glass vials.
- pH Sensitivity: The lactone ring is susceptible to alkaline hydrolysis (saponification). Maintain pH < 7.0. Acidic conditions are generally stable, but strong acids can induce catalytic hydration.
- Thermal Stability: Stable at standard LC column temperatures (25–40°C). Stock solutions in acetonitrile are stable for >12 months at -20°C.

Fluorescence

Like the native toxin, 13C-AFG1 exhibits strong natural fluorescence, a property derived from its coumarin core.

- Excitation: ~360 nm
- Emission: ~440 nm (Green region, hence "G" series)
- Note: While fluorescence is useful for HPLC-FLD, 13C-labeling is specifically designed for MS detection.

Mass Spectrometric Characterization (LC-MS/MS)[2] [5][6][9][10]

This is the core application of 13C-AFG1. The standard is detected using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.

Fragmentation Pathway

The fragmentation of Aflatoxin G1 typically involves the loss of carbon monoxide (CO) and other small neutral molecules from the lactone and difuran rings. Because the internal standard is uniformly labeled, the fragment ions also exhibit mass shifts corresponding to the number of carbon atoms retained in the fragment.

Validated MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quantifier)	Product Ion 2 (Qualifier)	Collision Energy (eV)
Native AFG1	329.1 [M+H] ⁺	243.1	311.1 / 283.1	25 - 35
13C-AFG1	346.1 [M+H] ⁺	257.1	299.1	25 - 35

Mechanistic Explanation of Shift:

- Precursor: 329 + 17 carbons = 346.
- Quantifier Fragment (243 -> 257): The transition 329 -> 243 represents a loss of 86 Da (likely C₄H₆O₂). The remaining fragment retains 13 carbon atoms (17 - 4 = 13). Therefore, the mass shift for the fragment is +13 Da. (243 + 13 = 256; theoretical/experimental values often centered at 257.1 due to H/mass defect).
- Qualifier Fragment (311 -> ?): Loss of water (18 Da). Since water contains no carbon, the shift remains +17 Da (311 + 17 = 328). Note: Experimental optimization is required per instrument.

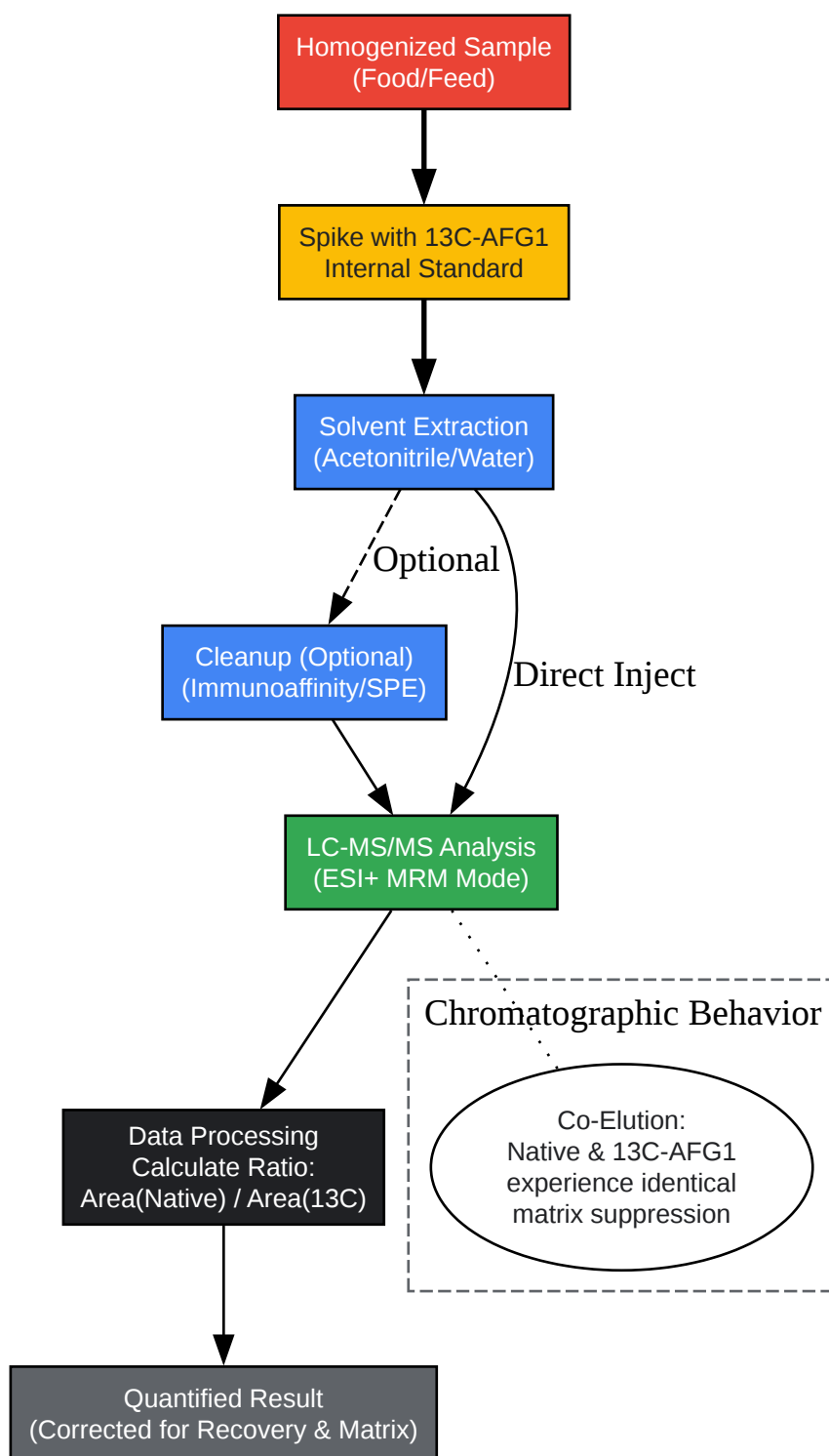
Analytical Workflow: Isotope Dilution Mass Spectrometry (IDMS)

The following workflow ensures that matrix effects (ion suppression/enhancement) are mathematically cancelled out.

Experimental Protocol: Standard Preparation

- Stock Solution: Purchase 13C-AFG1 as a certified solution (e.g., 0.5 µg/mL in Acetonitrile). Store at -20°C.
- Working Solution: Dilute stock with 50% Acetonitrile/Water to approx. 10–100 ng/mL. Do not use pure water to prevent precipitation/adsorption to glass.
- Spiking: Add a fixed volume of Working Solution to the sample before extraction (for recovery correction) or before injection (for matrix effect correction). Pre-extraction spiking is recommended for maximum accuracy.

Workflow Diagram



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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The ¹³C-standard is added early to normalize all subsequent analytical variances.

References

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